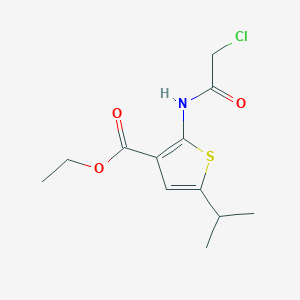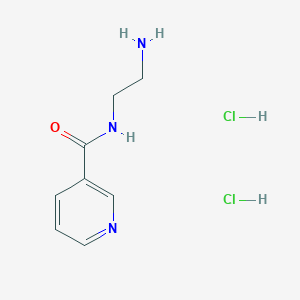
6-Aminohexanoate
概要
説明
6-Aminohexanoate, also known as 6-aminohexanoic acid, is an ε-amino acid comprising hexanoic acid carrying an amino substituent at position C-6. It is a derivative and analogue of the amino acid lysine. This compound is used in various applications, including controlling postoperative bleeding and treating overdose effects of thrombolytic agents like streptokinase and tissue plasminogen activator .
準備方法
Synthetic Routes and Reaction Conditions: 6-Aminohexanoate can be synthesized through the hydrolysis of caprolactam, which involves ring-opening hydrolysis. The reaction conditions typically include the use of water and an acid or base catalyst to facilitate the hydrolysis process .
Industrial Production Methods: In industrial settings, this compound is produced as an intermediate in the polymerization of Nylon-6. The production process involves the hydrolysis of caprolactam, which is a key monomer in the synthesis of Nylon-6 .
化学反応の分析
Types of Reactions: 6-Aminohexanoate undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert this compound to its corresponding alcohol.
Substitution: It can participate in substitution reactions where the amino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Pyridoxal phosphate (PLP) is a common cofactor used in the oxidation of this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Various nucleophiles can be used to replace the amino group under appropriate conditions.
Major Products:
Oxidation: Adipate semialdehyde.
Reduction: Corresponding alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
6-Aminohexanoate has a wide range of scientific research applications, including:
作用機序
6-Aminohexanoate exerts its effects by inhibiting enzymes that bind to lysine residues. This inhibition is particularly effective against proteolytic enzymes like plasmin, which is responsible for fibrinolysis. By inhibiting these enzymes, this compound helps control bleeding disorders . The molecular targets include enzymes involved in the fibrinolytic pathway, and the inhibition mechanism involves binding to the active site of these enzymes .
類似化合物との比較
Aminocaproic acid:
Caprolactam: A precursor in the synthesis of 6-aminohexanoate and Nylon-6.
Uniqueness: this compound is unique due to its dual role as both a therapeutic agent and an industrial intermediate. Its ability to inhibit fibrinolytic enzymes makes it valuable in medical applications, while its role in the production of Nylon-6 highlights its industrial significance .
特性
IUPAC Name |
6-aminohexanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c7-5-3-1-2-4-6(8)9/h1-5,7H2,(H,8,9)/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLXKOJJOQWFEFD-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCC(=O)[O-])CCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12NO2- | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7,8,9,10-tetrahydrocyclohepta[b]indol-6(5H)-one](/img/structure/B3152007.png)













